3,3,4,4,4-Pentafluorobutan-1-ol

Vapor Pressure Volatility Thermodynamics

3,3,4,4,4-Pentafluorobutan-1-ol, also known as 2-(perfluoroethyl)ethanol or 4:2 fluorotelomer alcohol (4:2 FTOH), is a fluorinated primary alcohol belonging to the fluorotelomer alcohol class. This compound is characterized by a partially fluorinated alkyl chain (C4H5F5O; MW 164.07 g/mol) with five fluorine atoms concentrated on the β- and γ-carbons, while the α- and β-carbons (C1 and C2) retain hydrogen atoms, creating a distinct amphiphilic structure.

Molecular Formula C4H5F5O
Molecular Weight 164.07 g/mol
CAS No. 54949-74-5
Cat. No. B031877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,4,4-Pentafluorobutan-1-ol
CAS54949-74-5
Synonyms1H,1H,2H,2H-Pentafuorobutanol;  2-(Perfluoroethyl)ethanol;  3,3,4,4,4-Pentafluorobutanol
Molecular FormulaC4H5F5O
Molecular Weight164.07 g/mol
Structural Identifiers
SMILESC(CO)C(C(F)(F)F)(F)F
InChIInChI=1S/C4H5F5O/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2
InChIKeyJPMHUDBOKDBBLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,4,4,4-Pentafluorobutan-1-ol (CAS 54949-74-5): Fluorotelomer Alcohol Intermediate for Specialty Synthesis and Research Procurement


3,3,4,4,4-Pentafluorobutan-1-ol, also known as 2-(perfluoroethyl)ethanol or 4:2 fluorotelomer alcohol (4:2 FTOH), is a fluorinated primary alcohol belonging to the fluorotelomer alcohol class [1]. This compound is characterized by a partially fluorinated alkyl chain (C4H5F5O; MW 164.07 g/mol) with five fluorine atoms concentrated on the β- and γ-carbons, while the α- and β-carbons (C1 and C2) retain hydrogen atoms, creating a distinct amphiphilic structure [1][2]. This structural arrangement distinguishes it from both fully hydrogenated alcohols and perfluorinated alcohols, positioning it as a specialized building block in organofluorine chemistry, particularly as an intermediate for synthesizing fluorinated organophosphorus compounds [3].

Why 3,3,4,4,4-Pentafluorobutan-1-ol Cannot Be Directly Replaced by Other Fluorotelomer Alcohols


Fluorotelomer alcohols (FTOHs) exhibit strong structure-property relationships dictated by the ratio of fluorinated to hydrogenated carbon atoms [1]. The 3,3,4,4,4-pentafluorobutan-1-ol structure, with its 2:2 fluorinated-to-hydrogenated carbon ratio, represents an "even" FTOH (m=2 in the general formula CF₃(CF₂)ₙ(CH₂)ₘOH), which fundamentally differs in phase behavior and reactivity from "odd" FTOHs (m=1) such as 2,2,3,3,4,4,4-heptafluoro-1-butanol [1][2]. Furthermore, increasing the length of the fluorinated chain alters vapor pressure, density, and enthalpy of vaporization in a linear fashion [2]. Consequently, substituting this compound with a shorter-chain FTOH (e.g., 2,2,3,3,3-pentafluoropropanol) or a perfluorinated analog will alter the physicochemical profile and downstream synthetic outcomes. The following quantitative evidence details these specific, measurable differences to guide selection.

Quantitative Evidence: 3,3,4,4,4-Pentafluorobutan-1-ol Differentiation from Fluorotelomer Alcohol Comparators


Vapor Pressure: Significantly Lower Volatility than Shorter-Chain FTOH 2,2,3,3,3-Pentafluoropropanol

The vapor pressure of 3,3,4,4,4-pentafluorobutan-1-ol is substantially lower than that of the shorter-chain analog 2,2,3,3,3-pentafluoropropanol across the entire 278–328 K temperature range, reflecting increased molecular mass and stronger intermolecular interactions [1].

Vapor Pressure Volatility Thermodynamics

Liquid Density: ~14% Lower than the Fully Fluorinated Heptafluoro-1-butanol Analog

The liquid density of 3,3,4,4,4-pentafluorobutan-1-ol (1.374 g/cm³) is markedly lower than that of the fully fluorinated analog 2,2,3,3,4,4,4-heptafluoro-1-butanol (1.596 g/cm³) [1]. This difference arises from the additional hydrogen atoms on C1 and C2, which reduce the overall mass density.

Density Physical Property Formulation

Lipophilicity (LogP): Intermediate Value Between Shorter and Perfluorinated FTOHs

The lipophilicity of 3,3,4,4,4-pentafluorobutan-1-ol (LogP = 1.57) is lower than that of the fully fluorinated analog 2,2,3,3,4,4,4-heptafluoro-1-butanol (calculated LogP ~2.1) but higher than the shorter-chain 2,2,3,3,3-pentafluoropropanol (LogP = 1.38) [1][2][3].

LogP Lipophilicity Drug Design

Synthetic Application: Specific Reagent for Dialkyl Fluoroalkyl Phosphate Synthesis

3,3,4,4,4-Pentafluorobutan-1-ol has been specifically demonstrated as a reactant for the synthesis of dialkyl fluoroalkyl phosphates, whereas other fluorotelomer alcohols were not utilized in this same synthetic protocol [1].

Organophosphorus Synthesis Fluorinated Intermediates Chemical Building Blocks

High-Value Procurement Scenarios for 3,3,4,4,4-Pentafluorobutan-1-ol Based on Verified Differentiators


Synthesis of Fluorinated Organophosphorus Compounds

3,3,4,4,4-Pentafluorobutan-1-ol is a demonstrated substrate for the preparation of dialkyl fluoroalkyl phosphates [1]. This reaction yields compounds with potential applications in flame retardancy and specialty chemicals. Its intermediate lipophilicity (LogP = 1.57) and lower vapor pressure compared to shorter-chain FTOHs make it a suitable building block for creating phosphorus-containing molecules with tailored physicochemical profiles.

Specialty Solvent and Co-Solvent Applications

The compound's unique amphiphilic nature, due to its mixed fluorinated/hydrogenated carbon backbone, enables it to act as a co-solvent in systems requiring both hydrophobic and hydrophilic character [1]. Its lower density (1.374 g/cm³) compared to fully fluorinated analogs facilitates phase separation in liquid-liquid extractions, while its volatility profile supports controlled evaporation in coating and cleaning formulations [2].

Fluorinated Building Block for Agrochemical and Pharmaceutical Intermediates

With a logP of 1.57, 3,3,4,4,4-pentafluorobutan-1-ol offers a balanced lipophilicity that can enhance membrane permeability of derived compounds without conferring excessive hydrophobicity [1]. This property is valuable in medicinal and agrochemical chemistry, where the strategic introduction of fluorine atoms is known to improve metabolic stability and binding affinity. The compound serves as a versatile intermediate for introducing a partially fluorinated butyl moiety into larger molecular frameworks.

Environmental and Analytical Research Standard

As a 4:2 fluorotelomer alcohol (4:2 FTOH), 3,3,4,4,4-pentafluorobutan-1-ol is a known volatile precursor to perfluorinated carboxylic acids (PFCAs) and is therefore used as a reference standard in environmental monitoring and degradation studies [1][2]. Its distinct physicochemical properties (vapor pressure, logP) allow for its specific detection and quantification in air and water samples, making it an essential analytical tool for researchers studying the environmental fate of fluorinated compounds.

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